4-Chloro-N-isopropylpicolinamide

Description

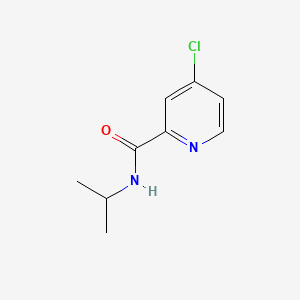

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)8-5-7(10)3-4-11-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSYGJDVLDXZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209223 | |

| Record name | 4-Chloro-N-isopropyl-pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604813-08-3 | |

| Record name | 4-Chloro-N-(1-methylethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604813-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-isopropyl-pyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604813083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-isopropyl-pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-ISOPROPYL-PYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U976Y556Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Advanced Methodologies for 4 Chloro N Isopropylpicolinamide and Its Analogues

Chemical Synthesis of 4-Chloropicolinamide Precursors

Regioselective Chlorination of Pyridine-2-carboxamides

Achieving regioselective chlorination at the C4-position of the pyridine (B92270) ring is a critical step. Direct chlorination of pyridine and its derivatives can be challenging due to the deactivation of the ring by the nitrogen atom, often leading to mixtures of products. However, specific strategies have been developed to control the selectivity of this reaction.

One effective method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent treatment with a chlorinating agent, such as oxalyl chloride in the presence of a base like triethylamine, can lead to the desired 4-chloro derivative with high regioselectivity. researchgate.net This approach provides a practical route to various 2-halo-substituted pyridines. nih.gov Another approach involves vapor-phase chlorination at high temperatures, which can be controlled to favor the formation of specific isomers. google.com For instance, passing a vaporized feed of a pyridine compound, chlorine, and an inert gas through a two-stage reactor with controlled temperature zones can achieve selective chlorination. google.com

Research has also explored the influence of substituents on the regioselectivity of halogenation. For example, the presence of a chloro group at the 2-position of the pyridine ring can direct further functionalization to specific positions. mdpi.com The choice of metalation agent and reaction conditions is also crucial in directing the regioselectivity of functionalization on halogenated pyridines. mdpi.com

Derivatization of Picolinic Acid and its Halogenated Forms

Picolinic acid (pyridine-2-carboxylic acid) and its halogenated derivatives are versatile starting materials for the synthesis of picolinamides. google.comnih.gov The carboxylic acid group can be activated to facilitate amide bond formation. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. google.com For instance, reacting picolinic acid with thionyl chloride can generate the corresponding picolinoyl chloride in situ. nih.gov This activated intermediate can then react with an appropriate amine to form the desired picolinamide (B142947).

Interestingly, the reaction of picolinic acid with thionyl chloride can sometimes lead to the concurrent chlorination of the pyridine ring, yielding 4-chloropicolinamide derivatives directly, which can then be separated chromatographically. nih.gov Alternatively, halogenated picolinic acids can be used as starting materials. For example, a method for preparing 4-chloro-N-methylpicolinamide involves reacting pyridine-2-carboxylic acid with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride, which is then converted to the final product. google.com

Introduction of the Isopropyl Group via Amidation and Coupling Reactions

Once the 4-chloropicolinoyl precursor is obtained, the next critical step is the introduction of the N-isopropyl group to form the final 4-Chloro-N-isopropylpicolinamide. This is typically achieved through amidation or coupling reactions.

Traditional Amidation Protocols for N-Alkylation

Traditional amidation methods often involve the reaction of an activated carboxylic acid derivative with an amine. researchgate.netresearchgate.net In the context of this compound synthesis, this would involve reacting a 4-chloropicolinoyl derivative (such as the acid chloride) with isopropylamine (B41738). These reactions are generally straightforward but may require careful control of reaction conditions to avoid side reactions.

N-alkylation of pre-formed amides is another established strategy. mdpi.comescholarship.org This can be achieved by treating the amide with an alkylating agent in the presence of a base. mdpi.com For instance, amides can be converted to their sodium salts and then reacted with alkyl halides. mdpi.com Phase-transfer catalysis can also be employed to facilitate the N-alkylation of amides under milder conditions. mdpi.comescholarship.org

Transition Metal-Catalyzed Coupling Reactions for Amide Bond Formation

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for amide bond formation, offering milder conditions and broader substrate scope. rsc.org Catalysts based on metals like copper and palladium have proven to be particularly effective.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. youtube.com While initially developed for aryl amines, variations of this methodology can be applied to amide synthesis. Copper-catalyzed coupling reactions, often referred to as Goldberg-type reactions, are also widely used for the amidation of aryl halides. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand. Such methods can be advantageous for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov

Advanced Synthetic Transformations for Picolinamide Scaffold Diversification

The picolinamide scaffold serves as a versatile template for the synthesis of a wide array of analogues with potentially diverse properties. Advanced synthetic transformations enable the modification of the core structure at various positions.

The inherent reactivity of the pyridine ring allows for a range of functionalization reactions. For instance, the Minisci reaction provides a route for the direct C-H alkylation of pyridines, offering a way to introduce alkyl groups at specific positions. nih.gov By employing a blocking group strategy, highly regioselective C4-alkylation of pyridines can be achieved. nih.gov

Furthermore, the presence of the chloro substituent on the picolinamide ring offers a handle for further derivatization through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at the 4-position, leading to a diverse library of picolinamide analogues. The development of novel catalytic systems continues to expand the possibilities for such transformations. For example, UiO-66(Zr)-based heterogeneous catalysts have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org

Functionalization of the Pyridine Ring

The direct functionalization of the pyridine ring is a powerful strategy for synthesizing analogues of this compound. However, the electron-deficient nature of the pyridine ring presents distinct challenges, influencing the reactivity and regioselectivity of these transformations. rsc.orgnih.govresearchgate.net

Transition-metal catalysis is a cornerstone of modern pyridine functionalization, enabling a variety of C-C bond-forming reactions such as alkylation, arylation, and acylation. thieme-connect.comthieme-connect.com While these reactions traditionally favor the C2-position due to the directing effect of the ring nitrogen, recent advancements have enabled selective functionalization at the C3 and C4 positions. thieme-connect.comthieme-connect.com For a 4-chloro-substituted pyridine, the existing chloro group significantly influences the reactivity of the remaining C-H bonds, making further selective functionalization a complex synthetic puzzle.

Strategies to control regioselectivity include:

Directing Groups: Attaching a directing group to the pyridine can guide the catalyst to a specific C-H bond.

Blocking Groups: A temporary blocking group can be installed to prevent reaction at a more reactive site, thereby enabling functionalization at a less accessible position. For instance, a maleate-derived blocking group has been used to achieve C4-alkylation of pyridines. nih.gov

Intermediate Formation: The conversion of pyridines into intermediates like heterocyclic phosphonium (B103445) salts or oxazino pyridines can alter their reactivity patterns. acs.orgnih.gov Phosphonium salts, for example, can be formed at the 4-position and subsequently converted to introduce C-O, C-S, C-N, and C-C bonds. acs.orgthieme-connect.de The reactivity of oxazino pyridine intermediates can be switched between meta- and para-selectivity simply by tuning the pH of the reaction medium. nih.gov

Radical-based Minisci-type reactions offer another avenue for pyridine functionalization, capitalizing on the innate reactivity of electron-deficient heterocycles with radical species. nih.govnih.gov While these reactions can sometimes lead to mixtures of regioisomers, their regioselectivity can be influenced by factors such as the solvent, the presence of acid, and the nature of the substituents on the pyridine ring. nih.gov

Table 1: Methodologies for Pyridine Ring Functionalization

| Methodology | Description | Selectivity | Reference(s) |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Pd, Ni, Ru, Zr) for C-C bond formation (alkylation, arylation, acylation). | Primarily C2-selective, but C3 and C4 selectivity is achievable with specific ligands or directing groups. | thieme-connect.comthieme-connect.com |

| Phosphonium Salt Formation | Two-step sequence involving the formation of a C-PPh3+ group, which is then displaced by a nucleophile. | Highly regioselective for the 4-position. | acs.orgthieme-connect.de |

| Blocking Group Strategy | A temporary group blocks a reactive site (e.g., C2) to direct functionalization to another position (e.g., C4). | Enables position-selective functionalization, such as C4-alkylation. | nih.gov |

| Minisci-type Reactions | Radical-based alkylation of electron-deficient heterocycles. | Regioselectivity can be tuned by reaction conditions (solvent, pH) and substituents. | nih.govnih.gov |

| Oxazino Pyridine Intermediates | Formation of a dearomatized intermediate allows for pH-switchable functionalization. | meta-selective under standard conditions, para-selective under acidic conditions. | nih.gov |

Modifications at the Amide Nitrogen and Side Chain Elongation

The N-isopropyl group and the amide linkage in this compound are key sites for structural modification to create analogues. These modifications can involve altering the alkyl substituent on the amide nitrogen or extending the side chain.

The synthesis of N-substituted picolinamides is typically achieved through the reaction of an activated picolinic acid derivative (like an acid chloride or ester) with the corresponding amine. For instance, the synthesis of 11-aminoalkylamino neocryptolepine (B1663133) analogues involves the reaction of 11-chloroneocryptolepine with an excess of a diamine, proceeding through nucleophilic addition followed by elimination of HCl. mdpi.com A similar strategy can be envisioned for creating analogues of this compound by reacting 4-chloropicolinoyl chloride with various primary or secondary amines.

Side chain elongation typically refers to adding carbon atoms to an existing alkyl group. A common strategy for this is the alkylation of terminal alkynes. youtube.com This multi-step process involves:

Introduction of a reactive handle, often through radical halogenation.

Elimination to form an alkene.

Further reaction to install a terminal alkyne.

Deprotonation of the alkyne with a strong base (like sodium amide) to form an acetylide anion.

SN2 reaction of the acetylide anion with an alkyl halide to extend the carbon chain. youtube.comyoutube.com

This sequence allows for the controlled, stepwise extension of a side chain, which could be applied to the N-alkyl group of a picolinamide, provided the initial functionalization steps are compatible with the amide and pyridine moieties.

Table 2: Representative Reactions for Amide Modification and Elongation

| Reaction Type | Reagents & Conditions | Purpose | Reference(s) |

| Amide Formation | Picolinoyl chloride/ester + Primary/Secondary Amine | Synthesis of N-substituted picolinamide analogues. | mdpi.com |

| Alkylation of Terminal Alkynes | 1. NaNH2; 2. R-X (Alkyl Halide) | Carbon chain elongation via SN2 reaction. | youtube.comyoutube.com |

| Radical Halogenation | Br2, heat or light | Introduction of a functional group handle for further reactions. | youtube.com |

| Hoffman Elimination | Bulky base (e.g., t-BuOK) | Formation of a terminal alkene from a secondary alkyl halide. | youtube.com |

Chemo- and Regioselectivity in Picolinamide Synthesis

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a paramount challenge in the synthesis of complex molecules like substituted picolinamides. nih.gov A molecule like this compound possesses multiple potentially reactive sites: the pyridine ring C-H bonds, the chloro substituent (susceptible to nucleophilic aromatic substitution), and the amide N-H bond.

Regioselectivity, which dictates the position of a reaction on a molecule, is equally critical, especially concerning the pyridine ring. nih.gov The inherent electronic properties of pyridine favor reactions at the C2 and C4 positions. nih.gov For a 4-substituted pyridine, this directs further reaction towards the C2 position. Achieving functionalization at the C3 or C5 positions is significantly more challenging and often requires specialized strategies. nih.gov

Several factors and strategies are employed to control chemo- and regioselectivity:

Inherent Reactivity: The intrinsic electronic properties of the pyridine ring strongly direct incoming radical species to the α (C2/C6) and γ (C4) positions. nih.gov The presence of an electron-withdrawing group, such as a cyano or carboxamide group at C4, can promote reaction at the C3 position. nih.gov

Reaction Conditions: The choice of solvent and the pH can dramatically alter the regiochemical outcome of a reaction. For example, adding acid can strongly favor reaction at the α-position in radical functionalizations. nih.gov

Protecting/Directing Groups: As mentioned previously, the use of protecting groups can mask a more reactive functional group, allowing a less reactive one to be addressed. youtube.com Conversely, directing groups can steer a reaction to a specific site.

Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the metal center and its associated ligands play a crucial role in determining both chemo- and regioselectivity. For instance, palladium-catalyzed C-3 selective olefination of pyridines has been achieved using 1,10-phenanthroline (B135089) as a ligand. acs.org

The synthesis of picolinamide-supported organoboron complexes highlights the importance of reaction optimization. In one study, it was found that tosyl chloride (TsCl) was essential for the reaction to proceed, while the base (Na2CO3) also had a significant impact on the yield, demonstrating how subtle changes in conditions can control the outcome of a complex transformation. nih.gov These principles are fundamental to designing successful synthetic routes for highly substituted picolinamide analogues, ensuring that reactions occur at the desired functional group and position.

Advanced Spectroscopic and Structural Elucidation of Picolinamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the primary technique for the unambiguous structural assignment of 4-Chloro-N-isopropylpicolinamide. Both ¹H and ¹³C NMR spectra would provide crucial information about the molecular framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environment and spatial relationships. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the pyridine ring. The methine proton of the isopropyl group would present as a multiplet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a doublet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift (around 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their shifts influenced by the chloro and amide substituents. The isopropyl carbons would be found in the aliphatic region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H3 | 7.2 - 7.5 | d | ~5 |

| Pyridine-H5 | 7.8 - 8.1 | dd | ~5, ~2 |

| Pyridine-H6 | 8.3 - 8.6 | d | ~2 |

| Isopropyl-CH | 4.0 - 4.3 | sept | ~7 |

| Isopropyl-CH₃ | 1.2 - 1.4 | d | ~7 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Pyridine-C2 | 150 - 155 |

| Pyridine-C3 | 120 - 125 |

| Pyridine-C4 | 140 - 145 |

| Pyridine-C5 | 125 - 130 |

| Pyridine-C6 | 145 - 150 |

| Isopropyl-CH | 45 - 50 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry would be essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₁ClN₂O).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The analysis of these fragments would provide valuable structural information, confirming the connectivity of the different parts of the molecule, such as the picolinamide (B142947) core and the isopropyl substituent.

Expected Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M-CH(CH₃)₂]⁺ | Loss of the isopropyl group |

| [M-NHCH(CH₃)₂]⁺ | Loss of the isopropylamine (B41738) group |

| [C₆H₃ClNCO]⁺ | Fragment corresponding to the chloropicolinoyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and the vibrations of the aromatic pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy would provide insights into the electronic structure of the molecule. The presence of the conjugated pyridine ring system would result in characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these absorption maxima (λmax) would be influenced by the electronic transitions within the chromophore.

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1640 - 1680 |

| C=C & C=N Stretch (Aromatic) | 1400 - 1600 |

X-ray Crystallography for Three-Dimensional Structural Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the solid-state conformation of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC, particularly reversed-phase HPLC, would be the method of choice for purity determination. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A UV detector set at one of the molecule's absorption maxima would be used for detection. This method would effectively separate the target compound from any starting materials, byproducts, or degradation products.

GC could also be employed, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from impurities.

In a research setting, Thin-Layer Chromatography (TLC) would be a rapid and convenient method for monitoring the progress of the chemical reaction to synthesize this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light or with a suitable staining agent.

Computational Chemistry and in Silico Modeling of 4 Chloro N Isopropylpicolinamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These methods, governed by the principles of quantum mechanics, can elucidate the electronic environment and reactivity of 4-Chloro-N-isopropylpicolinamide, offering a theoretical framework to understand its chemical behavior. nih.govacs.org

Density Functional Theory (DFT) Analyses of Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. niscair.res.innih.gov For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.inresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich picolinamide (B142947) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would be expected to be distributed over the electron-deficient regions, including the carbonyl group and the chlorinated pyridine (B92270) ring. The analysis of these frontier molecular orbitals provides valuable information on regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Picolinamide Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is illustrative for a picolinamide derivative and intended to represent typical values obtained from DFT calculations.

Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of intermolecular interactions. mdpi.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting these as potential hydrogen bond acceptor sites. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. This analysis is critical for understanding how the molecule might interact with a biological target.

Conformational Landscape Exploration via Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Computational methods can be employed to explore the conformational landscape of this compound, identifying the most stable, low-energy conformers. acs.orgnih.gov Techniques such as potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of systematic changes in dihedral angles, can reveal the rotational barriers and preferred orientations of the isopropyl and picolinamide groups.

Understanding the conformational preferences is crucial, as only specific conformers may be able to fit into the binding site of a target protein. These studies can reveal the flexibility of the molecule and the energetic cost of adopting a particular bioactive conformation. acs.org

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or nucleic acid. mdpi.comnih.govopenaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.govmeilerlab.org

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations can be used to place this compound into the active site of a relevant biological target. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov The resulting docking scores provide a prediction of the binding strength, with more negative scores generally indicating a more favorable interaction. mdpi.com These simulations can reveal the most likely binding mode of the compound, which is a critical piece of information for structure-based drug design. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Small Molecule Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.2 | Lys72, Glu91, Leu144 |

| Protease Y | -7.5 | Asp25, Gly27, Ile50 |

Note: This data is for illustrative purposes and represents typical outputs from molecular docking studies.

Characterization of Molecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

Beyond predicting the binding pose and affinity, molecular docking and subsequent molecular dynamics simulations can provide a detailed characterization of the non-covalent interactions that stabilize the ligand-target complex. acs.org These interactions are crucial for the specificity and strength of binding.

Hydrogen Bonding: The analysis would identify potential hydrogen bonds between the hydrogen bond donors (e.g., the amide N-H) and acceptors (e.g., the carbonyl oxygen, pyridine nitrogen) of this compound and complementary residues in the protein's active site. rsc.org

Hydrophobic Interactions: The non-polar isopropyl group and parts of the aromatic ring can form favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic pyridine ring of this compound can engage in pi-pi stacking or pi-cation interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or histidine within the target's binding site.

By elucidating these specific molecular interactions, researchers can gain a deeper understanding of the basis of the compound's biological activity and make informed decisions for further optimization.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of this compound Systems

In the realm of computational drug design, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling represent pivotal strategies for understanding how a molecule's chemical structure relates to its biological activity. These in silico methods are instrumental in the rational design and discovery of new therapeutic agents by predicting the activity of novel compounds and optimizing lead structures. For picolinamide derivatives, including this compound, these computational techniques provide a framework for identifying key structural features that govern their biological effects, such as inhibitory actions on specific protein targets.

Development of 2D and 3D-QSAR Models for Picolinamide Derivatives

The development of QSAR models is a cornerstone for predicting the biological activity of chemical compounds based on their molecular features or descriptors. These models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR models establish a linear relationship between the biological activity of a series of compounds and their 2D structural properties, such as physicochemical descriptors (e.g., logP), electronic properties, and topological indices. nih.gov For picolinamide derivatives, 2D-QSAR studies involve generating a mathematical equation that correlates descriptors with their observed activity, often against a specific biological target like a protein kinase. nih.gov For instance, a study on 1H-pyrazole-1-carbothioamide derivatives, which share structural similarities with picolinamides, utilized methods like multiple linear regression (MLR) and partial least squares (PLS) to build predictive models. nih.gov The robustness of these models is evaluated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.govnih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive power. ebi.ac.uk

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. nih.govrsc.org These techniques analyze the steric and electrostatic fields surrounding aligned molecules to explain and predict their activity. nih.govmdpi.com For a series of picolinamide derivatives, molecules would be aligned based on a common structural core. CoMFA calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the series, while CoMSIA evaluates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.orgmdpi.com The resulting data is used to generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov Studies on structurally related compounds like quinoline (B57606) and anthraquinone (B42736) derivatives have successfully used these methods to build predictive models with high statistical significance (e.g., q² > 0.5, r² approaching 1.0), providing guidance for designing more potent inhibitors. nih.govnih.gov

| QSAR Model Type | Methodology | Key Descriptors/Fields | Typical Statistical Validation | Application to Picolinamide Derivatives |

| 2D-QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Topological, electronic, physicochemical descriptors (e.g., adjacency distance matrix, E-state indices) nih.gov | R², Adjusted R², Q² (LOO), R² (test set) nih.govebi.ac.uk | Predicts inhibitory activity based on 2D structural features, aiding in the initial screening of large compound libraries. |

| 3D-QSAR (CoMFA) | Comparative Molecular Field Analysis | Steric and Electrostatic fields mdpi.com | q², r², SEE (Standard Error of Estimate), F-value mdpi.com | Generates 3D contour maps to guide structural modifications for enhanced potency by highlighting favorable and unfavorable steric/electrostatic regions. |

| 3D-QSAR (CoMSIA) | Comparative Molecular Similarity Indices Analysis | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor fields rsc.orgmdpi.com | q², r², r²pred rsc.org | Offers a more detailed understanding of structure-activity relationships by including additional physicochemical fields, leading to more refined lead optimization. |

Pharmacophore Generation and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the biological target may not be known. cam.ac.ukcreative-biostructure.com A pharmacophore is defined as the essential 3D arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. cam.ac.uk

The process begins with a set of active molecules, such as known picolinamide-based inhibitors of a target like VEGFR-2. nih.gov These molecules are conformationally analyzed and superimposed to identify common chemical features that are crucial for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. cam.ac.uk The resulting pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govdovepress.com This approach allows for scaffold hopping, where new chemical entities with different core structures but the same essential pharmacophoric features can be discovered. nih.gov

Virtual screening using a validated pharmacophore model is a cost-effective alternative to high-throughput screening for identifying new potential ligands. nih.govchemrevlett.com The identified hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being prioritized for chemical synthesis and biological testing. chemrevlett.comnih.gov

| Pharmacophore Feature | Description | Potential Role in Picolinamide Derivative Activity |

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom (e.g., N, O) capable of accepting a hydrogen bond. | The nitrogen atom in the pyridine ring and the oxygen atom of the amide group are potential HBAs, crucial for anchoring the ligand in the target's active site. |

| Hydrogen Bond Donor (HBD) | A functional group (e.g., N-H, O-H) capable of donating a hydrogen bond. | The amide N-H group in the picolinamide scaffold can act as an HBD, forming key interactions with protein residues. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The pyridine ring serves as a core aromatic feature, often involved in pi-pi stacking or hydrophobic interactions within the binding pocket. |

| Hydrophobic Group (HY) | A non-polar group (e.g., alkyl, aryl) that avoids contact with water. | The isopropyl group and the chloro-substituted ring contribute to hydrophobic interactions, which can enhance binding affinity and selectivity. |

Integration of Machine Learning Algorithms in Predictive Modeling

The integration of machine learning (ML) has significantly advanced the field of predictive modeling in drug discovery. nih.gov ML algorithms can uncover complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional QSAR methods. mdpi.com In the context of picolinamide derivatives, ML can be applied to enhance the accuracy and predictive power of QSAR models.

Various ML algorithms are employed in these predictive models, including:

Support Vector Machines (SVM): A powerful classification and regression algorithm that has shown effectiveness in QSAR modeling. mdpi.com

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

Artificial Neural Networks (ANNs) and Deep Neural Networks (DNNs): Computational models inspired by the structure of the human brain, capable of learning highly complex patterns from data. mdpi.comnih.gov These are particularly useful for large and diverse datasets. nih.gov

These algorithms can be integrated with both 2D and 3D-QSAR approaches. For example, ML can be used for feature selection to identify the most relevant molecular descriptors from a large pool, thereby improving model performance and interpretability. scielo.brrsc.org In 3D-QSAR, ML techniques can be used instead of the traditional PLS algorithm to build more robust models from the CoMFA/CoMSIA fields. rsc.org Recent studies have demonstrated that ML-based QSAR models often outperform traditional methods, achieving higher coefficients of determination (R²) and better predictive accuracy on external test sets. nih.govnih.gov This enhanced predictive capability allows for more reliable virtual screening and prioritization of novel picolinamide-based compounds for synthesis and testing. nih.govresearchgate.net

| Machine Learning Algorithm | Principle | Application in Picolinamide QSAR | Potential Advantage |

| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate data points into different classes or to perform regression. mdpi.com | Building predictive models for the activity of picolinamide derivatives based on molecular descriptors. | Effective in high-dimensional spaces and robust against overfitting with proper kernel selection. |

| Random Forest (RF) | Ensemble of decision trees; aggregates the results of multiple trees to improve accuracy. nih.gov | Can handle a large number of input variables and provides information on descriptor importance for picolinamide activity. | High accuracy, robustness to outliers, and provides feature importance measures. |

| Deep Neural Network (DNN) | Multi-layered neural network that can learn complex, hierarchical features from data. nih.gov | Developing highly predictive QSAR models for large and structurally diverse sets of picolinamide analogs. nih.gov | Ability to model complex non-linear relationships, leading to superior predictive performance for large datasets. |

| Gradient Boosting | Ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. researchgate.net | Used for feature selection and building highly predictive models, mitigating overfitting. rsc.org | Often yields high accuracy and can be tuned to prevent overfitting. |

Structure Activity Relationship Sar Investigations of Picolinamide Derivatives

Systematics of Structural Modifications and Their Influence on In Vitro Biological Activity

Systematic structural modifications of the picolinamide (B142947) core have been instrumental in understanding its biological potential. Studies have explored the impact of various substituents on the pyridine (B92270) ring and the amide nitrogen, revealing critical insights into their mechanism of action.

One area of investigation has been the antifungal properties of picolinamide derivatives. A study on novel picolinamides demonstrated that chloro-substituted derivatives exhibited significant antifungal activity against a range of soil-borne pathogens. scialert.netscialert.net For instance, N-phenyl-(3-chloro)-imino-picolinamide was identified as a potent inhibitor of Rhizoctonia solani and Alternaria alternata. scialert.net The introduction of a chlorine atom on the phenylimino moiety significantly enhanced the antifungal efficacy. scialert.netscialert.net

The following table summarizes the in vitro antifungal activity of selected picolinamide derivatives against R. solani:

| Compound | Substituent | ED₅₀ (μg/mL) |

| N-phenyl-(3-chloro)-imino-picolinamide | 3-Chloro | 29.1 |

| N-phenyl-(2-chloro)-imino-picolinamide | 2-Chloro | 38.2 |

| Bavistin® (standard) | - | 3.90 |

Data sourced from Kundu & Saha, 2014. scialert.net

In the realm of anticancer research, picolinamide-based derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in tumor angiogenesis. nih.gov A series of these derivatives showed effective antiproliferative activity against A549 and HepG2 cancer cell lines. nih.gov The strategic combination of a picolinamide scaffold with other chemical fragments, such as the 2-ethenylpyridine from Axitinib and the 4-phenoxypicolinamide from Sorafenib, has yielded potent compounds. nih.gov

Positional and Steric Effects of Substituents on Picolinamide Activity Profiles

In the context of antifungal picolinamides, the position of the chloro substituent on the phenyl ring of N-phenyl-imino-picolinamides was found to be a key determinant of activity. The meta-substituted derivative, N-phenyl-(3-chloro)-imino-picolinamide, displayed superior activity compared to the ortho-substituted analog, N-phenyl-(2-chloro)-imino-picolinamide, against R. solani. scialert.net This suggests that the electronic and steric properties imparted by the substituent at the meta position are more favorable for target interaction.

Similarly, in the development of N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents, the position of substituents on a benzamido moiety was investigated. nih.gov For methoxy-substituted analogs, the compound with a methoxy (B1213986) group at the meta-position of the benzamido ring (compound 6b) showed better inhibitory activity against tumor cell lines than the para- or ortho-substituted counterparts. nih.gov Furthermore, a derivative with two methoxy groups at the meta-positions (compound 6e) was among the most potent in the series. nih.gov

The following table illustrates the effect of methoxy group position on the antiproliferative activity (IC₅₀) of N-methyl-4-(4-(substituted-benzamido)phenylthio)picolinamides:

| Compound | Substituent Position | IC₅₀ (μM) |

| 6b | meta-methoxy | 15.43 |

| 6c | para-methoxy | - |

| 6d | ortho-methoxy | 23.91 |

| 6e | di-meta-methoxy | 7.12 |

Data sourced from a study on N-methyl-picolinamide-4-thiol derivatives. nih.gov

These findings underscore the importance of optimizing the substitution pattern on the picolinamide scaffold to achieve the desired biological effect.

Rational Design Principles Informed by SAR for Enhanced Target Engagement

The insights gained from SAR studies have paved the way for the rational design of picolinamide derivatives with improved target engagement. By understanding which structural features are critical for activity, medicinal chemists can design new molecules with enhanced potency and selectivity. researchgate.netresearchgate.netnih.govmdpi.com

A prime example of rational design is the development of picolinamide-based VEGFR-2 inhibitors. nih.gov By hypothesizing that a hybrid scaffold created by grafting structural elements from known VEGFR-2 inhibitors like Axitinib and Sorafenib onto a picolinamide core could be effective, researchers successfully designed a novel series of potent inhibitors. nih.gov This approach led to the identification of compounds 8j and 8l, which exhibited superior antiproliferative activity against A549 and HepG2 cell lines compared to the reference drugs. nih.gov

Another study focused on the design of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents by analyzing the binding patterns of known c-Met inhibitors. nih.gov This structure-based design led to the synthesis of 36 new derivatives, with several showing stronger inhibitory activities than the reference compound, cabozantinib. nih.gov The most promising compound, 46, demonstrated a significantly lower IC₅₀ value against the A549 cell line. nih.gov

The following table presents the in vitro antiproliferative activity of selected rationally designed picolinamide derivatives against the A549 cancer cell line:

| Compound | Target/Design Strategy | IC₅₀ (μM) |

| 8j | VEGFR-2 inhibitor (hybrid scaffold) | 12.5 |

| 8l | VEGFR-2 inhibitor (hybrid scaffold) | 13.2 |

| Sorafenib (reference) | VEGFR-2 inhibitor | 19.3 |

| Axitinib (reference) | VEGFR-2 inhibitor | 22.4 |

| 46 | c-Met inhibitor (structure-based design) | 0.26 |

| Cabozantinib (reference) | c-Met inhibitor | - |

Data compiled from studies on VEGFR-2 and c-Met inhibitors. nih.govnih.gov

These examples highlight how a deep understanding of SAR principles can guide the design of next-generation inhibitors with improved therapeutic potential.

Bioisosteric Replacements and Scaffold Modifications in Picolinamide Series

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. researchgate.net These approaches involve the substitution of a functional group or a core molecular framework with another that possesses similar physical or chemical properties, leading to a similar biological response. researchgate.net

In the context of picolinamide derivatives, these strategies can be applied to explore new chemical space and overcome limitations of existing compounds. For instance, in the development of 2-amido and ureido quinoline (B57606) derivatives based on a picolinamide-containing structure, the urea linkage serves as a key interaction moiety. nih.gov The exploration of different substituted aryl ureas demonstrated that bioisosteric replacements at this position significantly impacted the anticancer activity. nih.gov The 2,4-difluorophenyl and 4-chloro-3-trifluoromethylphenyl urea derivatives emerged as highly potent compounds, with superior efficacy against several cancer cell lines compared to sorafenib. nih.gov

The following table showcases the impact of bioisosteric replacements on the urea moiety of picolinamide-based quinoline derivatives on their anticancer activity (mean graph midpoint values from NCI-60 cell line screen):

| Compound | Urea Substituent | Mean Graph Midpoint (log₁₀M) |

| 9b | 2,4-difluorophenyl | -5.69 |

| 9d | 4-chloro-3-trifluoromethylphenyl | -5.59 |

| 9f | 4-bromo-3-trifluoromethylphenyl | -5.31 |

Data from a study on picolinamide-based quinoline derivatives. nih.gov

These results demonstrate the utility of bioisosteric replacement in fine-tuning the biological activity of picolinamide-based compounds. By systematically exploring different isosteres, researchers can identify derivatives with optimized interactions with their biological targets.

Mechanistic Elucidation and Molecular Target Identification in Picolinamide Research

Biochemical and Biophysical Approaches for Target Engagement Studies

To determine if a compound like 4-Chloro-N-isopropylpicolinamide interacts with its intended biological target within a complex biological system, a suite of biochemical and biophysical methods are typically employed. These target engagement studies are crucial for confirming a direct interaction and understanding the compound's potency and selectivity.

Techniques such as isothermal titration calorimetry (ITC) can directly measure the binding affinity, stoichiometry, and thermodynamic profile of the interaction between the compound and its purified target protein. Another powerful method is surface plasmon resonance (SPR) , which provides real-time data on the kinetics of binding and dissociation. Furthermore, thermal shift assays (TSA) , also known as differential scanning fluorimetry, can be used to assess the stabilization of a target protein upon ligand binding, indicating a direct interaction.

For instance, in studies of other picolinamide (B142947) derivatives, these techniques have been instrumental in confirming engagement with their respective targets, providing a solid foundation for further mechanistic work.

In Vitro Enzyme Inhibition Kinetics and Mechanism Determination

Should the molecular target of this compound be an enzyme, a detailed investigation into its enzyme inhibition kinetics would be paramount. These studies reveal the mode of inhibition and provide quantitative measures of the compound's potency.

Standard steady-state enzyme kinetic assays would be performed by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, the type of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—can be determined. This information is critical for understanding how the compound affects the enzyme's catalytic activity and its interaction with the substrate.

Key parameters derived from these studies include:

IC50 (half maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%.

Ki (inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

While specific data for this compound is not available, kinetic studies on other enzyme-targeting small molecules provide a clear blueprint for how such an investigation would proceed.

Molecular Interaction Studies with Recombinant Proteins

To delve deeper into the specific molecular interactions between this compound and its putative target, studies using recombinant proteins are essential. By producing a pure, homogenous source of the target protein, researchers can conduct a variety of structural and biophysical analyses.

X-ray crystallography is a powerful technique that can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This atomic-level view can reveal the precise binding site and the key amino acid residues involved in the interaction, guiding future drug optimization efforts.

Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool. Techniques like saturation transfer difference (STD)-NMR can identify which parts of the small molecule are in close contact with the protein, providing insights into the binding epitope.

Target Identification Strategies in Cell-Based Assays

In cases where the molecular target of a compound is unknown, several cell-based strategies can be employed for its identification. These approaches aim to pinpoint the specific cellular component responsible for the compound's observed biological effects.

Chemical Genetics Approaches

Chemical genetics utilizes small molecules as probes to dissect biological pathways. In a forward chemical genetics screen, cells would be treated with this compound, and a subsequent screen would be performed to identify mutations that confer resistance to the compound's effects. The gene harboring the resistance mutation would then become a strong candidate for the molecular target.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful and widely used method for target deconvolution. nih.gov This approach typically involves synthesizing a derivative of the compound of interest—in this case, this compound—that is appended with a reactive group and a reporter tag, such as biotin.

This chemical probe is then incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. The tagged protein-compound complexes can then be enriched using affinity purification (e.g., with streptavidin beads) and subsequently identified by mass spectrometry . This unbiased approach can reveal not only the primary target but also potential off-targets, providing a comprehensive view of the compound's interactions within the proteome.

While the specific application of these techniques to this compound has not been documented in publicly available research, they represent the state-of-the-art methodologies for modern drug discovery and chemical biology. The elucidation of the mechanism of action and the identification of the molecular target for any novel compound, including this compound, would undoubtedly rely on a combination of these powerful approaches.

Academic Applications and Advanced Research Directions for Picolinamide Derivatives

Picolinamides as Modulators of Protein Function in Biological Systems

Picolinamides, a class of chemical compounds derived from picolinic acid, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to the development of derivatives that can modulate the function of a wide array of proteins involved in various biological systems. Researchers have explored these derivatives for their potential to interact with and inhibit or otherwise alter the activity of key proteins implicated in diseases ranging from cancer to cystic fibrosis. The following sections detail the academic applications and advanced research directions for picolinamide (B142947) derivatives in modulating specific protein functions.

Inhibition of Kinase Signaling Pathways (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein kinase in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov The inhibition of the VEGFR-2 signaling pathway is therefore a major target in cancer therapy. nih.gov Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov

In one study, a series of novel picolinamide-based derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. The design of these compounds often includes a picolinamide core that forms crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the amino acid Cys919. nih.gov For instance, the N1-nitrogen of the pyridine (B92270) ring and the NH group of the picolinamide moiety can both interact with Cys919, anchoring the inhibitor in the active site. nih.gov

Research has demonstrated that modifications to the terminal aryl moiety and other parts of the picolinamide scaffold significantly impact their anti-proliferative and enzyme inhibitory activity. nih.govnih.gov Compounds have been identified with potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range, sometimes exceeding the potency of established drugs like sorafenib. nih.gov For example, certain picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties showed IC50 values as low as 27 nM against VEGFR-2. nih.gov

| Compound Category | Target | IC50 Value | Cell Line (Antiproliferative IC50) | Reference |

| Picolinamide-based derivatives | VEGFR-2 | 12.5 µM | A549 | nih.gov |

| Picolinamide-based derivatives | VEGFR-2 | 18.2 µM | HepG2 | nih.gov |

| Picolinamide with dithiocarbamate | VEGFR-2 | 27 nM | - | nih.gov |

| Picolinamide with thiourea | VEGFR-2 | 87 nM | - | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 180 nM | - | nih.gov |

These findings underscore the potential of the picolinamide scaffold for developing novel and effective VEGFR-2 inhibitors for cancer therapy. nih.gov

Modulation of Cholinesterase Activity

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. A study exploring benzamide (B126) and picolinamide derivatives revealed that the picolinamide structure is a promising backbone for developing cholinesterase inhibitors. nih.gov

In this research, a series of picolinamide derivatives featuring a dimethylamine (B145610) side chain were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov The results indicated that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives. Structure-activity relationship (SAR) investigations showed that the position of the dimethylamine side chain greatly influenced the inhibitory potency and selectivity. nih.gov

One of the lead compounds, designated as 7a in the study, demonstrated the most potent and selective inhibition of AChE, with an IC50 value of 2.49 µM and a high selectivity ratio over BChE. nih.gov Kinetic studies of this compound revealed a mixed-type inhibition mechanism, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding ability is a desirable characteristic for potential Alzheimer's disease therapeutics. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity (AChE/BChE) | Reference |

| Picolinamide Derivative (7a) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | Mixed-type | 99.40 | nih.gov |

Disruption of Mitochondrial Respiration Pathways (e.g., Complex III QiI)

The mitochondrial electron transport chain is fundamental for cellular energy production, and its disruption can lead to cell death, a mechanism exploited in certain therapeutic areas. Complex III (also known as the cytochrome bc1 complex) is a critical component of this chain. It has two distinct quinone-binding sites: the Qo site and the Qi site. Inhibition of the Qi site by compounds like antimycin A blocks the electron flow, leading to the production of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.govnih.gov

Research into new inhibitors has identified picolinamide-containing structures as effective blockers of mitochondrial complex III. For example, a study identified N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of this complex. acs.org Another study on azole-fused salicylamides, designed as analogues of antimycin, showed potent inhibition of complex III. One such compound was confirmed to bind at the Qi site through red-shift titration of the bc1 complex. nih.gov While not all are picolinamides, this research highlights the effectiveness of amide-based structures in targeting this specific mitochondrial site. The pro-oxidant and apoptotic effects of some compounds have been directly linked to their ability to impair mitochondrial function at Complex I and/or the Qi site (center o) of Complex III. nih.gov

Investigation of Kynurenine (B1673888) Pathway Enzyme Inhibition (e.g., IDO1, TDO)

The kynurenine pathway is the primary route for tryptophan metabolism in the body. Two rate-limiting enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), initiate this pathway. nih.gov In the context of cancer, the overexpression of these enzymes in tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. nih.govnih.gov

Consequently, the development of inhibitors for IDO1 and TDO is a significant area of cancer immunotherapy research. nih.gov While many different chemical scaffolds are being investigated, the goal is often to find potent single inhibitors or dual inhibitors that can block both enzymes, as TDO can sometimes compensate for the inhibition of IDO1. nih.govnih.gov Preclinical studies with dual IDO1/TDO inhibitors have shown promising pharmacokinetic profiles and efficacy in animal models of pancreatic cancer. nih.govnih.gov The development of compounds like SHR9146, a novel dual inhibitor, highlights the ongoing efforts to target this pathway effectively. nih.gov Although specific picolinamide derivatives were not the primary focus of all reviewed studies, related heterocyclic amide structures are common in this field of research, as seen in patent literature for novel IDO1/TDO inhibitors. google.com

Research on CFTR Modulators and Correctors

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an epithelial chloride channel. nih.gov These mutations lead to a misfolded and non-functional protein, particularly the common ΔF508 mutation. nih.gov A key therapeutic strategy is the use of small molecules called CFTR modulators, which are classified as either "correctors" that help the misfolded protein traffic to the cell surface, or "potentiators" that improve the function of the channel once it is there. nih.govcff.org

The picolinamide scaffold has been identified as a promising foundation for the development of novel CFTR correctors. nih.gov Research by Novartis led to the identification of picolinamide derivatives with the ability to correct the trafficking of the ΔF508-CFTR protein. nih.gov Subsequent patent filings expanded on this chemical series, yielding compounds with potent activity in cellular assays, demonstrating nanomolar efficacy. nih.gov These findings establish picolinamide derivatives as an important class of compounds in the ongoing search for more effective CFTR modulators to treat the underlying cause of cystic fibrosis. nih.gov

DNA-PK Inhibition in DNA Repair Pathway Research

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage response (DDR), specifically in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs). nih.govnih.gov In many cancers, this repair pathway is highly active, allowing tumor cells to survive the DNA damage caused by radiotherapy and chemotherapy. researchgate.net Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments. researchgate.net

The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that binds to broken DNA ends. nih.govnih.gov The development of small molecule inhibitors has targeted the ATP-binding site of DNA-PKcs. Various chemical structures, including chromen-4-one derivatives and their bioisosteres like quinolin-4-ones and pyridopyrimidin-4-ones, have been developed as potent and selective DNA-PK inhibitors. researchgate.net While the picolinamide scaffold is not the most cited in this specific area, the broader field involves heterocyclic amides designed to fit into the kinase's active site. A novel class of inhibitors has also been discovered that functions by a different mechanism: they directly bind to the Ku protein and block its interaction with DNA, which is necessary for DNA-PK activation. nih.govresearchgate.net This prevents the autophosphorylation of DNA-PKcs and inhibits the NHEJ pathway. nih.govresearchgate.net

Picolinamide Derivatives in Agricultural and Environmental Chemistry Research

The unique chemical properties of picolinamide derivatives have made them a fertile ground for the development of new agrochemicals. Researchers are actively exploring their potential as both insecticides and fungicides, while also investigating their environmental behavior to ensure their safe and sustainable use.

Mechanistic Studies of Insecticidal Activity (e.g., Isoxazoline (B3343090) Conjugates)

Recent research has highlighted the potential of conjugating picolinamide moieties with other insecticidally active scaffolds, such as isoxazolines. While specific studies on 4-Chloro-N-isopropylpicolinamide in this context are not publicly available, research on analogous isoxazoline cyclopropyl-picolinamide derivatives provides valuable insights into their mechanistic action.

These conjugates often exhibit potent insecticidal activity by targeting the nervous system of insects. The primary mode of action for many isoxazoline-based insecticides is the allosteric modulation of GABA-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (GluCls). mdpi.com This modulation blocks the influx of chloride ions into the nerve cells, leading to hyperexcitation, paralysis, and eventual death of the insect.

Table 1: Insecticidal Activity of an Exemplary Isoxazoline Cyclopropyl-Picolinamide Derivative (FSA37)

| Pest Species | LC50 (mg/L) of FSA37 | LC50 (mg/L) of Fluxametamide (Commercial Insecticide) |

| Plutella xylostella (Diamondback moth) | 0.077 | 0.605 |

| Spodoptera litura (Tobacco cutworm) | 0.104 | 0.853 |

| Spodoptera exigua (Beet armyworm) | 0.198 | 1.254 |

Data sourced from a study on new isoxazoline cyclopropyl-picolinamide derivatives, demonstrating superior activity over a commercial standard. nih.gov

Fungicidal Mechanism of Action Investigations

Picolinamide derivatives have emerged as a novel class of fungicides with a distinct mode of action. Fungicides like fenpicoxamid, a picolinamide derivative, function by inhibiting the mitochondrial complex III (also known as the cytochrome bc1 complex) at the quinone-inside (Qi) binding site. mdpi.comresearchgate.net This inhibition disrupts the electron transport chain, which is essential for fungal respiration, ultimately leading to fungal cell death. This unique mechanism is advantageous as it does not exhibit cross-resistance with strobilurin fungicides, which target the quinone-outside (Qo) site of the same complex. mdpi.com

While the specific fungicidal mechanism of this compound has not been detailed in available literature, its structural similarity to other fungicidally active picolinamides suggests it may operate through a similar pathway. Research on other chloro-substituted picolinamide derivatives has shown significant antifungal activity against a range of soil-borne pathogens. scialert.net For instance, certain chloro-substituted picolinamides have demonstrated high efficacy against Rhizoctonia solani and Alternaria alternata. scialert.net

Furthermore, studies on benzamide and picolinamide chemotypes have identified the fungal lipid-transfer protein Sec14 as a target. nih.govnih.gov These compounds inhibit the function of Sec14p, a protein crucial for cell viability in yeast and pathogenic fungi like Candida and Aspergillus species. nih.govnih.gov The binding of these inhibitors within the lipid-binding pocket of Sec14p has been confirmed through X-ray co-crystal structures, paving the way for rational design of new antifungal agents. nih.gov

Environmental Fate and Degradation Studies (Methodologies)

For a compound like this compound, environmental fate studies would typically investigate:

Abiotic Degradation: This includes processes like hydrolysis and photolysis. Hydrolysis studies would determine the rate of degradation in water at different pH values. Photolysis studies would assess the degradation under simulated sunlight in both water and on soil surfaces. researchgate.net

Biotic Degradation: This involves the breakdown of the compound by microorganisms in soil and water. Soil metabolism studies are conducted under both aerobic and anaerobic conditions to identify the degradation products and determine the rate of degradation, often expressed as a half-life (DT50). core.ac.uk

Mobility: Adsorption-desorption studies using various soil types are performed to determine the potential for the compound to leach into groundwater or move with surface runoff. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter derived from these studies. mdpi.com

Picolinamides as Catalytic Reagents and Oxidants in Organic Synthesis

Beyond their applications in agriculture, picolinamide derivatives are also being explored for their utility in synthetic organic chemistry. Their ability to act as ligands, directing groups, and even as reactive species themselves opens up new avenues for chemical transformations.

N-Halopicolinamides as Positive Halogen Donors

N-haloamides, including N-halopicolinamides, are a class of compounds that can act as "positive halogen" donors. In these molecules, the halogen atom (chlorine, bromine, or iodine) is bonded to the nitrogen of the amide group, making it electrophilic. This allows for the transfer of the halogen to a nucleophilic substrate in a process known as halogenation.

While specific research on N-halo-4-Chloro-N-isopropylpicolinamide is limited, the general reactivity of N-haloamides is well-documented. For instance, N-halosuccinimides are widely used as reagents for the halogenation of alkenes, alkynes, and aromatic compounds. The mechanism often involves the electrophilic attack of the positive halogen on the substrate.

The reactivity of N-halopicolinamides as halogen donors would be influenced by the electronic nature of the picolinamide ring. The electron-withdrawing nature of the pyridine ring and the additional chloro-substituent in this compound would likely enhance the electrophilicity of the halogen atom, making the corresponding N-halo derivative a potent halogenating agent.

Kinetics and Thermodynamics of Oxidation Reactions with Organic Substrates

The oxidizing properties of N-haloamides make them interesting subjects for kinetic and thermodynamic studies. While specific kinetic data for oxidation reactions involving N-halo-4-Chloro-N-isopropylpicolinamide are not available, studies on related N-halosulphonamides provide a framework for understanding these reactions.

Kinetic investigations of oxidation reactions using N-haloamides often reveal the order of the reaction with respect to the oxidant, the substrate, and any catalysts. rsc.org For example, the oxidation of various organic substrates by N-chloro compounds often follows second-order kinetics, being first order in both the oxidant and the substrate. The reaction rates can be influenced by factors such as pH, solvent polarity, and the presence of catalysts. researchgate.netrsc.org

The study of the kinetics and thermodynamics of oxidation reactions involving N-halo-4-Chloro-N-isopropylpicolinamide and its analogues would be a valuable area of future research, providing a deeper understanding of their reactivity and potential as selective oxidizing agents in organic synthesis.

Development of Picolinamide-Based Radiotracers for Molecular Imaging Research

The structural framework of picolinamide, a class of compounds that includes this compound, is being actively explored for the development of novel radiotracers for molecular imaging. These specialized molecules are designed for use with non-invasive imaging technologies like Positron Emission Tomography (PET), which allows for the visualization, characterization, and quantification of biological processes at the molecular level within living organisms.

The core strategy involves modifying the picolinamide structure to include a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). Fluorine-18 is often chosen for its favorable characteristics, including a 109.7-minute half-life that allows for multi-step synthesis and imaging, and low positron energy, which contributes to higher resolution images. mdpi.com The development process begins with the design and synthesis of precursor molecules, which are then subjected to a radiolabeling reaction where a stable atom is replaced with ¹⁸F. nih.govacs.org

A significant area of application for picolinamide-based radiotracers is in oncology, particularly for the imaging of malignant melanoma. nih.govnih.gov Researchers have developed ¹⁸F-labeled picolinamide probes that can be used for the early detection of this aggressive skin cancer. nih.govnih.gov These radiotracers are designed to target and bind to melanin, a pigment found in high concentrations in most melanoma cells. This targeting allows for the visualization of primary tumors and metastases. mdpi.com

Another major focus for the application of picolinamide-based radiotracers is in the field of neuroimaging, specifically for studying neuroinflammation. nih.govnih.gov Neuroinflammation is associated with numerous neurodegenerative and psychiatric disorders. nih.govmdpi.com A key target for imaging neuroinflammation is the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during inflammatory events in the brain. nih.govresearchgate.net Picolinamide derivatives are among the classes of molecules developed into PET radioligands that can bind to TSPO, offering a window into the inflammatory state of the brain. nih.govnih.gov

Detailed Research Findings

Research into picolinamide-based radiotracers involves a rigorous evaluation process. Following synthesis, the new compounds are assessed for key characteristics that predict their potential success as imaging agents. This includes their radiochemical yield (the efficiency of the radiolabeling process), molar activity (a measure of the tracer's potency), and lipophilicity (which influences how the tracer moves through the body and crosses membranes like the blood-brain barrier).